Impact of C-5 Arylsulfanyl Substituent on Anti-HIV-1 Potency in 4-Nitroimidazoles
[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid provides a versatile entry point to the 5-sulfanyl-4-nitroimidazole pharmacophore. In a comparative study, Compound 21, a direct analog containing a C-5 arylsulfanyl group on the identical 4-nitroimidazole core, demonstrated an EC(50) of 0.22 µg/mL against HIV-1 in MT-4 cells, with a therapeutic index of 13 [1]. In contrast, many 5-alkylamino and other analogs in the same series were completely inactive against HIV-1 at non-toxic concentrations, highlighting the critical role of the C-5 sulfanyl bridge in conferring antiviral activity.
| Evidence Dimension | Anti-HIV-1 Activity and Cytotoxicity in MT-4 Cells |
|---|---|
| Target Compound Data | Compound 21, a C-5 arylsulfanyl analog derived from [(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]acetic acid core, showed EC(50) = 0.22 µg/mL, CC(50) = 2.57 µg/mL, Therapeutic Index = 13. |
| Comparator Or Baseline | 5-alkylamino analogs (e.g., Compounds 12-20, 22-25, 28, 29) showed no activity against HIV-1 at non-toxic concentrations, although some were cytotoxic at 0.4-4 µg/mL. |
| Quantified Difference | Inactive or cytotoxic at similar concentrations versus EC(50) of 0.22 µg/mL with a therapeutic window. |
| Conditions | In vitro antiviral assay against HIV-1 (IIIB strain) and HIV-2 (ROD strain) in MT-4 human T-lymphocyte cells. |
Why This Matters
This demonstrates that the C-5 sulfanyl linkage in the imidazole core is not just a structural feature but a determinant of antiviral potency, directly influencing compound selection for HIV NNRTI drug discovery programs.
- [1] Al-Masoudi, N. A.; Al-Soud, Y. A.; Kalogerakis, A.; Pannecouque, C.; De Clercq, E. Nitroimidazoles, Part 2: Synthesis, Antiviral and Antitumor Activity of New 4-Nitroimidazoles. Chemistry & Biodiversity, 2006, 3, 515-526. PMID: 17193287. View Source
